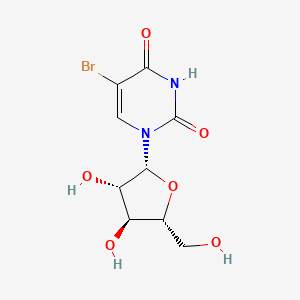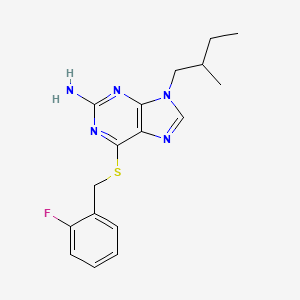
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine is a synthetic organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a fluorobenzylthio group and a methylbutyl side chain attached to the purine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine typically involves multiple steps, starting with the preparation of the purine core. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a fluorobenzyl halide under basic conditions.
Attachment of the Methylbutyl Side Chain: The methylbutyl side chain is attached through an alkylation reaction, where an appropriate alkyl halide reacts with the purine core in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of flow microreactor systems to improve reaction efficiency and sustainability .
化学反応の分析
Types of Reactions
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
科学的研究の応用
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group may enhance binding affinity to these targets, while the purine core can modulate biological activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
6-Benzylthio-9-(2-methylbutyl)-9H-purin-2-amine: Lacks the fluorine atom, which may affect its binding affinity and biological activity.
6-((2-Chlorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and interactions.
Uniqueness
The presence of the fluorobenzylthio group in 6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various research applications.
特性
CAS番号 |
2803-90-9 |
|---|---|
分子式 |
C17H20FN5S |
分子量 |
345.4 g/mol |
IUPAC名 |
6-[(2-fluorophenyl)methylsulfanyl]-9-(2-methylbutyl)purin-2-amine |
InChI |
InChI=1S/C17H20FN5S/c1-3-11(2)8-23-10-20-14-15(23)21-17(19)22-16(14)24-9-12-6-4-5-7-13(12)18/h4-7,10-11H,3,8-9H2,1-2H3,(H2,19,21,22) |
InChIキー |
YDWYMSOOMCJVMI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


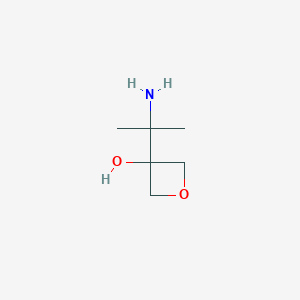



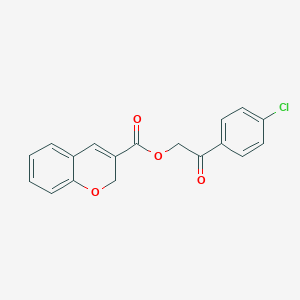
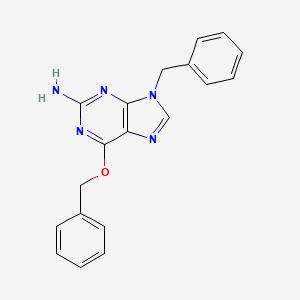
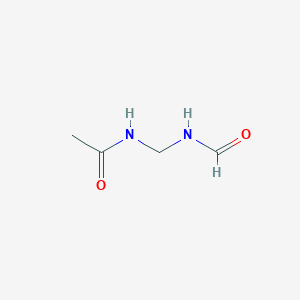
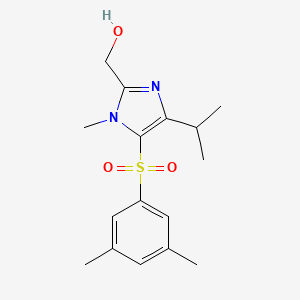
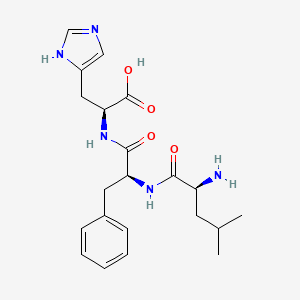
![6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12931769.png)

![[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12931776.png)
